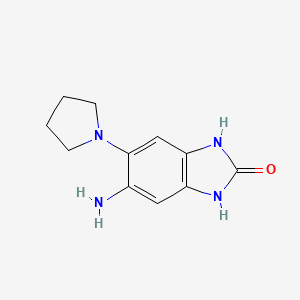

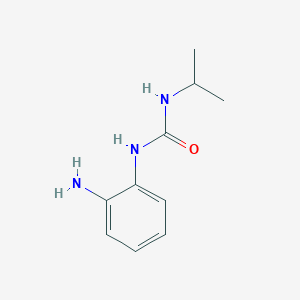

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Molecular Structure Analysis

The molecular structure of these compounds involves two fused pyrimidine rings, making them bicyclic . They contain two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Chemical Reactions Analysis

The chemical reactions of these compounds involve various synthetic routes . For example, chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yielded the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, closely related to 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one, in exhibiting antimicrobial properties. For instance, substituted 1-phenyl-5-oxopyrrolidine derivatives containing benzimidazole moieties have shown significant in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli. These derivatives were found to possess better bactericidal activity compared to traditional antibiotics like ampicillin, highlighting their potential as novel antimicrobial agents (Sapijanskaitė-Banevič et al., 2021).

Antiviral Activity

The structure of benzimidazole derivatives has also been explored for antiviral activity, particularly against human rhinovirus. A series of compounds structurally related to benzimidazoles have been designed, synthesized, and tested as antirhinovirus agents. This research has led to the development of novel classes of inhibitors, underscoring the versatile application of benzimidazole derivatives in treating viral infections (Hamdouchi et al., 1999).

Antifungal and Antibacterial Agents

Novel benzothiazole pyrimidine derivatives based on the benzimidazole framework have been synthesized and shown to possess excellent in vitro antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, demonstrating greater efficacy than standard drugs, thus presenting a promising avenue for the development of new antifungal and antibacterial agents (Maddila et al., 2016).

DNA Detection Probes

Benzimidazo[1,2-a]quinolines substituted with various nuclei like piperidine and pyrrolidine have been synthesized and evaluated as potential fluorescent probes for DNA detection. These compounds, characterized by enhanced fluorescence emission intensity in the presence of ct-DNA, highlight the role of benzimidazole derivatives in the development of novel DNA-specific fluorescent probes, offering a new tool for biological and medical research (Perin et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively . These compounds are known to interact with various biological targets, leading to a wide range of biological activities .

Mode of Action

It’s known that the compound undergoes cyclization when heated under reflux with meona in buoh . This process involves the acetyl methyl group and the amide carbonyl moiety .

Biochemical Pathways

Similar compounds have been shown to affect various biological pathways .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

5-amino-6-pyrrolidin-1-yl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-7-5-8-9(14-11(16)13-8)6-10(7)15-3-1-2-4-15/h5-6H,1-4,12H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGWVVYUBLUZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651596 | |

| Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one | |

CAS RN |

1082550-33-1 | |

| Record name | 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

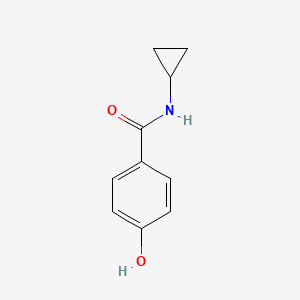

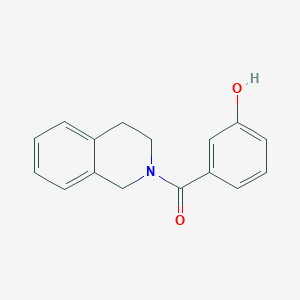

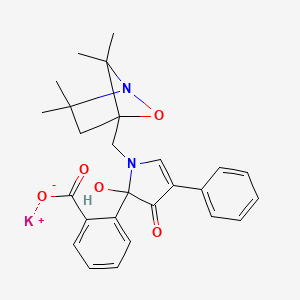

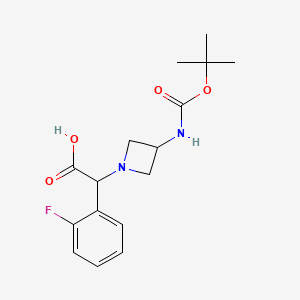

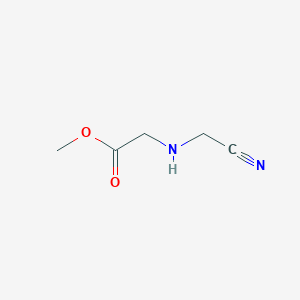

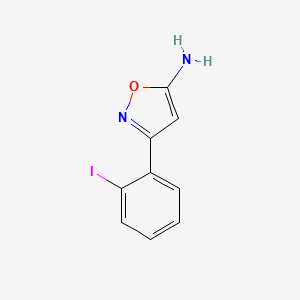

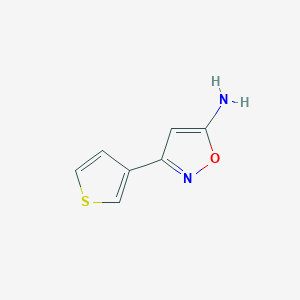

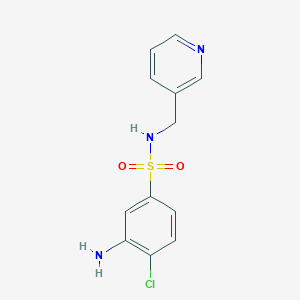

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)